molecular formula C14H18BNO4 B1394148 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-02-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1394148
M. Wt: 275.11 g/mol
InChI Key: ZXOSNHPLTJAXSA-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one” belongs to a class of organic compounds known as boronic esters. These compounds are characterized by a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine ring (a heterocyclic compound containing a benzene ring fused to an oxazine ring), substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .


Physical And Chemical Properties Analysis

Boronic esters are typically solid at room temperature and are soluble in common organic solvents . They are stable under normal conditions but can hydrolyze in the presence of water .

Scientific Research Applications

Synthesis and Structural Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been utilized in the synthesis of various organic compounds. For instance, Das et al. (2011) synthesized boron-containing derivatives using this compound as an intermediate, achieving yields of up to 65% (Das, Tang, & Sanyal, 2011). Similarly, Wu et al. (2021) conducted synthesis and crystal structure studies on related compounds, employing Density Functional Theory (DFT) calculations for comparative analysis and validation of spectroscopic data (Wu, Chen, Chen, & Zhou, 2021).

Biological Activities and Applications

The compound has been studied for its potential biological activities. Huang et al. (2005) explored its use in synthesizing novel compounds with herbicidal activity, demonstrating its application in agricultural chemistry (Huang, Huang, Ren, Lei, Huang, Hou, Liu, & Ou, 2005). In another study, Bollu et al. (2017) synthesized derivatives for antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Bollu, Banu, Bantu, Reddy, Nagarapu, Sirisha, Kumar, Gunda, & Shaik, 2017).

Chemistry and Material Science

In the field of chemistry and material science, the compound has been used in various synthesis processes. For instance, Rheault, Donaldson, and Cheung (2009) reported its use in microwave-assisted synthesis for the preparation of N-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009). Additionally, Zhang et al. (2002) synthesized novel 6-aryl benzoxazinones as progesterone receptor antagonists, indicating its importance in medicinal chemistry (Zhang, Terefenko, Fensome, Wrobel, Winneker, Lundeen, Marschke, & Zhang, 2002).

Safety And Hazards

Boronic esters are generally considered safe to handle but can be irritating to the skin and eyes. They should be handled with appropriate personal protective equipment and any spills should be cleaned up promptly .

Future Directions

Boronic esters, including those similar to the compound you mentioned, continue to be a topic of research due to their utility in organic synthesis. Future research may focus on developing new synthetic methods involving these compounds, as well as exploring their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSNHPLTJAXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676870
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

943994-02-3
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Citations

For This Compound
2
Citations
NA Powell, FL Ciske, C Cai, DD Holsworth… - Bioorganic & medicinal …, 2007 - Elsevier
We report the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as orally bioavailable small molecule inhibitors of renin. Compounds with a 2-methyl…
Number of citations: 61 www.sciencedirect.com
A Casimiro-Garcia, JI Trujillo, F Vajdos… - Journal of Medicinal …, 2018 - ACS Publications
Ongoing interest in the discovery of selective JAK3 inhibitors led us to design novel covalent inhibitors that engage the JAK3 residue Cys909 by cyanamide, a structurally and …
Number of citations: 59 pubs.acs.org

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